![molecular formula C14H28N2O4 B14473504 2-[2-[6-[2-(2-Hydroxyethoxy)ethylimino]hexylideneamino]ethoxy]ethanol CAS No. 67875-41-6](/img/structure/B14473504.png)
2-[2-[6-[2-(2-Hydroxyethoxy)ethylimino]hexylideneamino]ethoxy]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(oxy-1,2-ethanediyl), alpha,alpha’-((hexylimino)di-2,1-ethanediyl)bis(omega-hydroxy-) is a complex organic compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes poly(oxy-1,2-ethanediyl) chains and hexylimino groups, making it a valuable component in numerous scientific and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Poly(oxy-1,2-ethanediyl), alpha,alpha’-((hexylimino)di-2,1-ethanediyl)bis(omega-hydroxy-) typically involves the reaction of ethylene oxide with hexylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure optimal yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Poly(oxy-1,2-ethanediyl), alpha,alpha’-((hexylimino)di-2,1-ethanediyl)bis(omega-hydroxy-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced derivatives. Substitution reactions result in the formation of substituted compounds with varying functional groups .
Scientific Research Applications
Poly(oxy-1,2-ethanediyl), alpha,alpha’-((hexylimino)di-2,1-ethanediyl)bis(omega-hydroxy-) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of biological processes and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and as a component in medical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Poly(oxy-1,2-ethanediyl), alpha,alpha’-((hexylimino)di-2,1-ethanediyl)bis(omega-hydroxy-) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, influencing cellular processes and biochemical pathways. For example, it may interact with enzymes, receptors, and other proteins, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Poly(oxy-1,2-ethanediyl), alpha-hydro-omega-hydroxy-: Known for its use in various industrial applications, including as a surfactant and emulsifier.
Poly(oxy-1,2-ethanediyl), alpha-undecyl-omega-hydroxy-: Utilized in the production of detergents and cleaning agents.
Poly(oxy(methyl-1,2-ethanediyl)), alpha-hydro-omega-hydroxy-: Employed in the formulation of personal care products and cosmetics.
Uniqueness
Poly(oxy-1,2-ethanediyl), alpha,alpha’-((hexylimino)di-2,1-ethanediyl)bis(omega-hydroxy-) stands out due to its unique hexylimino groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in specialized applications, such as advanced drug delivery systems and high-performance industrial formulations .
Properties
CAS No. |
67875-41-6 |
|---|---|
Molecular Formula |
C14H28N2O4 |
Molecular Weight |
288.38 g/mol |
IUPAC Name |
2-[2-[6-[2-(2-hydroxyethoxy)ethylimino]hexylideneamino]ethoxy]ethanol |
InChI |
InChI=1S/C14H28N2O4/c17-9-13-19-11-7-15-5-3-1-2-4-6-16-8-12-20-14-10-18/h5-6,17-18H,1-4,7-14H2 |
InChI Key |
WJVFQSDGPJXBLL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC=NCCOCCO)CC=NCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


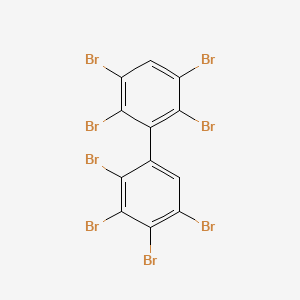
![3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine](/img/structure/B14473441.png)
![5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate](/img/structure/B14473445.png)

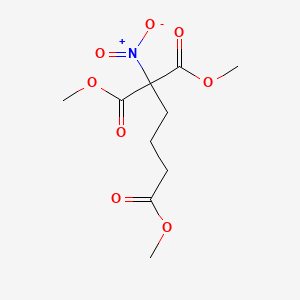
![1-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B14473467.png)

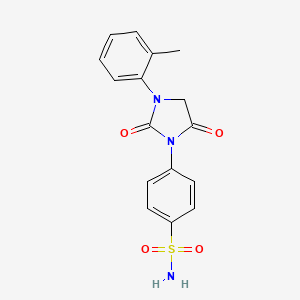
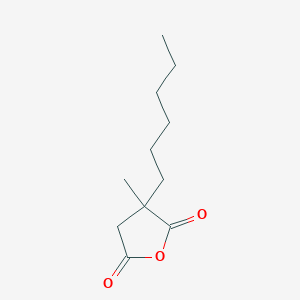

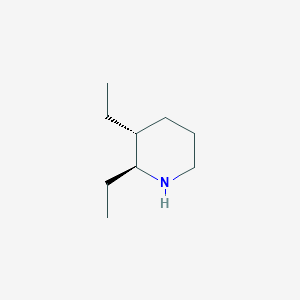

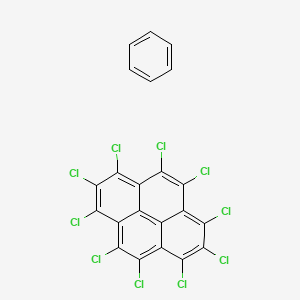
![Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime](/img/structure/B14473501.png)
